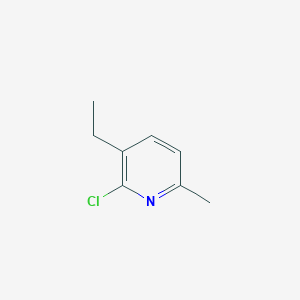![molecular formula C17H38INO2 B14265777 N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide CAS No. 137044-77-0](/img/no-structure.png)
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and manufacturing. This particular compound is characterized by its long alkyl chains and ether linkages, which contribute to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. The process can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate tertiary amines and alkyl halides. Common starting materials include N-butyl-N-methylbutan-1-amine and 2-(2-butoxyethoxy)ethyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol. The mixture is heated to a temperature range of 60-80°C to facilitate the quaternization reaction.
Quaternization Reaction: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium iodide. The reaction can be represented as[ \text{N-butyl-N-methylbutan-1-amine} + \text{2-(2-butoxyethoxy)ethyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives with altered alkyl chains.
Reduction: Reduced forms with hydrogenated alkyl chains.
Substitution: Substituted quaternary ammonium compounds with different anions.
Applications De Recherche Scientifique
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and surfactants.
Mécanisme D'action
The mechanism of action of N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include:
Lipid Bilayer: The compound inserts itself into the lipid bilayer, causing membrane destabilization.
Proteins: It can interact with membrane proteins, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium chloride
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium bromide
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium sulfate
Uniqueness
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide is unique due to its iodide ion, which imparts distinct chemical properties compared to its chloride, bromide, and sulfate counterparts. The iodide ion enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions.
Propriétés
| 137044-77-0 | |
Formule moléculaire |
C17H38INO2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethyl-dibutyl-methylazanium;iodide |
InChI |
InChI=1S/C17H38NO2.HI/c1-5-8-11-18(4,12-9-6-2)13-15-20-17-16-19-14-10-7-3;/h5-17H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MGOMNNGQUQNKQZ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCOCCOCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)

